N-Isopropyldopamine

Description

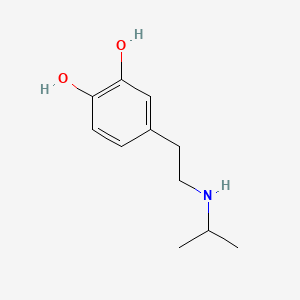

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9/h3-4,7-8,12-14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRDLWPJCCLNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5178-52-9 (hydrochloride) | |

| Record name | N-Isopropyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188563 | |

| Record name | N-Isopropyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-32-9 | |

| Record name | N-Isopropyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Chemical Derivatization for Research Applications of N Isopropyldopamine

Development of Novel Synthetic Pathways for N-Isopropyldopamine and its Analogues

The efficient and controlled synthesis of this compound and its analogues is fundamental for comprehensive research into their biological activities and therapeutic potential. Advances in synthetic chemistry continue to refine existing methods and introduce novel approaches for their production.

Enantioselective Synthesis of this compound Stereoisomers for Research

Enantioselective synthesis, which aims to produce a compound in predominantly one mirror-image isomer (enantiomer), is critical for compounds like this compound that possess chiral centers. Different enantiomers can exhibit distinct pharmacological profiles, including varying potency, efficacy, and selectivity for biological targets. nih.gov While specific details on the enantioselective synthesis of this compound stereoisomers were not explicitly found, general advancements in asymmetric synthesis provide a framework for such endeavors. Methodologies often involve the use of chiral catalysts, such as amidine-based or bifunctional organocatalysts, to control the stereochemical outcome of reactions. wustl.edu, nih.gov These approaches can lead to highly enantioenriched products, facilitating the study of individual stereoisomers in receptor binding and functional assays. wustl.edu, nih.gov

Exploration of Green Chemistry Methodologies in this compound Synthesis

Green chemistry principles emphasize the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances, reduce waste, and promote energy efficiency. nih.gov, mlsu.ac.in, wikipedia.org Applying these principles to this compound synthesis involves exploring alternative solvents, reagents, and reaction conditions. nih.gov Key aspects include maximizing atom economy, where the goal is to incorporate all atoms of the reactants into the final product, thereby minimizing waste. acs.org, mlsu.ac.in The use of catalytic reagents, which are superior to stoichiometric reagents due to their ability to be recycled, is also a core tenet. acs.org, mlsu.ac.in Furthermore, conducting reactions at ambient temperature and pressure, and utilizing renewable feedstocks, contribute to more sustainable synthetic routes. acs.org, mlsu.ac.in While specific green chemistry applications for this compound are not detailed, the general trend in organic synthesis is towards adopting microwave irradiation, photocatalysis, and the use of greener solvents like ionic liquids or water to achieve more environmentally benign processes. nih.gov, wikipedia.org

Investigation of Precursor Molecules for this compound Synthesis

The synthesis of this compound typically involves the functionalization of a dopamine (B1211576) scaffold. Dopamine (4-(2-aminoethyl)benzene-1,2-diol) serves as a direct precursor, with the isopropyl group being introduced onto the nitrogen atom. guidetopharmacology.org, fishersci.ca The process often involves reductive amination or similar reactions where an isopropyl moiety is attached to the primary amine of dopamine. The availability and purity of dopamine, or its hydrochloride salt, are crucial for efficient synthesis. fishersci.ca, citeab.com Other potential precursor molecules could involve protected forms of dopamine or intermediates that can be readily converted to the catecholamine structure with subsequent N-alkylation.

Chemical Derivatization of this compound for Enhanced Research Utility

Chemical derivatization of this compound allows for the creation of modified compounds with specific functionalities, expanding their utility in various research applications, particularly in probing biological systems.

Synthesis of Radiolabeled this compound for Receptor Binding Studies

Radiolabeling this compound involves incorporating a radioactive isotope into its structure, enabling its use as a tracer in receptor binding assays and imaging studies. nih.gov These studies are fundamental for understanding the distribution, affinity, and kinetics of drug-receptor interactions. Common radioisotopes used for such purposes include tritium (B154650) (H), carbon-11 (B1219553) (C), or fluorine-18 (B77423) (F) for Positron Emission Tomography (PET) imaging. nih.gov The synthesis of radiolabeled compounds requires specialized techniques to ensure high radiochemical purity and specific activity while maintaining the compound's pharmacological integrity. For instance, studies on dopamine transporter imaging agents have explored the synthesis and radiolabeling of related compounds with Gallium-68 (Ga) for PET imaging, demonstrating the feasibility of incorporating radioisotopes for in vivo evaluation. nih.gov

Development of Fluorescent Probes Incorporating the this compound Scaffold

Fluorescent probes are powerful tools in chemical biology for real-time visualization and monitoring of biological processes within living cells and organisms. postech.ac.kr, nih.gov, rsc.org Developing fluorescent probes based on the this compound scaffold involves covalently attaching a fluorophore to the this compound structure while preserving its ability to interact with its biological targets. postech.ac.kr This allows researchers to visualize the distribution, localization, and binding events of this compound or its analogues within biological systems. The design of such probes often considers the fluorophore's spectral properties (e.g., excitation and emission wavelengths), quantum yield, photostability, and the linker chemistry used to attach it to the scaffold. postech.ac.kr Combinatorial synthesis and screening techniques can be employed to identify effective fluorescent pharmacophores and optimize the properties of the resulting probes. nih.gov The goal is to create probes that exhibit high specificity and sensitivity, enabling detailed studies of this compound's interactions with its target receptors or enzymes. postech.ac.kr, researchgate.net

Preparation of this compound Conjugates for Biochemical Assays

The preparation of this compound conjugates is a vital strategy in biochemical research, allowing the compound to be linked to other molecules (e.g., labels, fluorophores, proteins, or solid supports) for specific assay development. The functional groups of this compound—the catechol hydroxyls and the secondary amine—are key sites for forming covalent linkages.

Conjugation strategies aim to control the ratio of the conjugated biomolecules, maintain their activity, and minimize steric hindrance, which are critical for effective signal amplification and readout in biochemical assays thno.org.

Applications of Conjugates in Biochemical Assays:this compound conjugates are prepared for a variety of biochemical assay formats:

Labeled Probes: Conjugation with fluorescent tags (e.g., fluoresceins), radioisotopes, or enzymatic labels enables the detection and quantification of this compound in binding assays, cellular uptake studies, or imaging applications nih.gov.

Immobilized Ligands: Attaching this compound to solid supports (e.g., beads, resins, or biosensor surfaces) creates affinity matrices for studying interactions with receptors, enzymes, or transporters. This allows for the isolation, purification, or characterization of this compound-interacting biomolecules.

Nanoparticle Conjugates: this compound can be conjugated to nanoparticles to create nanosensors or delivery systems for research purposes. This approach leverages the unique physical and chemical properties of nanomaterials, such as a large surface-to-volume ratio, for enhanced signal amplification and detection in assays thno.orgjusst.orgnist.gov. Control over the conjugation process, including the biomolecule-to-nanoparticle ratio, is crucial for the performance of such nanosensors thno.org.

The selection of a specific conjugation strategy depends on the desired properties of the conjugate, the nature of the molecule to be attached, and the requirements of the biochemical assay.

Mechanistic Pharmacology and Receptor Interaction Profiles of N Isopropyldopamine

Adrenoceptor Activation and Antagonism by N-Isopropyldopamine in Isolated Tissue Preparations

Adrenoceptors, also known as adrenergic receptors, are G protein-coupled receptors that mediate the effects of catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine). They are broadly classified into alpha (α) and beta (β) types, each with further subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). guidetopharmacology.orgdiva-portal.org

Alpha-adrenoceptors are primarily involved in smooth muscle contraction and are found in various tissues, including blood vessels. guidetopharmacology.orgnih.govcvpharmacology.com Studies in isolated tissue preparations are crucial for characterizing the direct effects of compounds on these receptors.

Beta-adrenoceptors are involved in a wide range of physiological responses, including increasing heart rate and contractility (β1), bronchodilation (β2), and lipolysis (β3). guidetopharmacology.orgnih.govmdpi.com

Similar to alpha-adrenoceptors, detailed specific data on this compound's characterization at beta-adrenoceptor subtypes (β1, β2, β3) in isolated tissue preparations are not explicitly provided in the search results. Beta-adrenoceptors are Gs-coupled, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, which mediates their effects. nih.gov Non-selective beta-agonists like isoprenaline are known to increase heart rate. guidetopharmacology.org The specific agonistic or antagonistic profile of this compound would depend on its affinity and efficacy at these individual beta-receptor subtypes.

Dopamine (B1211576) Receptor Interaction Modalities of this compound

Dopamine receptors are G protein-coupled receptors classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). D1-like receptors are typically coupled to Gs/olf proteins, stimulating adenylyl cyclase and increasing cAMP, while D2-like receptors are primarily coupled to Gi/o proteins, inhibiting adenylyl cyclase activity. frontiersin.orgnih.govnih.gov

The D1 receptor is expressed in the midbrain and forebrain, regulating motor behavior, reward, motivational states, and cognitive processes. frontiersin.org The D5 receptor, while having a more restricted expression profile, is also found in brain regions involved in D1 receptor stimulation, such as the striatum and prefrontal cortex. frontiersin.orgpatsnap.com The D5 receptor generally has a higher affinity for dopamine than the D1 subtype. wikidoc.org

Specific data on this compound's affinity and efficacy at D1 and D5 dopamine receptors are not directly provided in the search results. However, the general understanding of D1-like receptor interactions indicates that agonists would stimulate adenylyl cyclase and increase cAMP. frontiersin.orgnih.gov The efficacy of D1 agonists can vary, with some showing full efficacy and others being partial agonists. nih.govnih.gov The lack of highly selective D1 or D5 receptor ligands has historically made it challenging to fully characterize their activation or blocking. nih.gov

The D2-like family (D2, D3, D4) plays crucial roles in movement, emotion, and cognition. nih.gov D2 and D3 receptors are implicated in neuropsychiatric conditions like Parkinson's disease, schizophrenia, and substance use disorders. chemrxiv.org The D4 receptor initially garnered attention due to its high affinity for the atypical antipsychotic clozapine. frontiersin.org

One search result mentions "this compound hydrochloride at the D2 receptor. The results indicated that this compound could effectively reduce dopamine binding at the receptor". This suggests that this compound may act as an antagonist or partial agonist at the D2 receptor. D2 receptor binding affinity and functional potency are highly dependent on specific residues, such as S1935.42. mdpi.com D3 receptors have been proposed as a promising target for psychostimulant addiction pharmacotherapy due to their localization in neurocircuits underlying motivation and cognition, with less involvement in movement compared to D2 receptors. nih.gov D4 receptors are highly expressed in the retina and are involved in regulating cyclic AMP synthesis in photoreceptor cells. nih.gov

The affinity and efficacy of compounds at D2, D3, and D4 receptors are critical for their pharmacological effects. For example, some D3-selective compounds show high affinity and good selectivity over D2 receptors. nih.gov The effectiveness of antipsychotic drugs in obsessive-compulsive disorders has been linked to increasing D2 and D3 dopamine receptor binding affinities. nih.gov

Table 1: Dopamine Receptor Families and General Characteristics

| Receptor Family | Subtypes | Primary G-protein Coupling | Main Effect on Adenylyl Cyclase | Associated Functions |

| D1-like | D1, D5 | Gs/olf | Stimulation (Increase cAMP) | Motor behavior, Reward, Motivation, Cognition |

| D2-like | D2, D3, D4 | Gi/o | Inhibition (Decrease cAMP) | Movement, Emotion, Cognition |

G Protein-Coupled Receptor (GPCR) Signaling and Biased Agonism Studies of this compound

G protein-coupled receptors (GPCRs) constitute the largest superfamily of cell surface receptors, mediating a vast array of physiological responses by transducing extracellular signals into intracellular responses wikipedia.org. Upon ligand binding, GPCRs undergo conformational changes that facilitate the binding and activation of various intracellular partners, including heterotrimeric G proteins and β-arrestins wikipedia.orgqucosa.deelifesciences.org. The concept of biased agonism, or functional selectivity, describes the phenomenon where different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others biorxiv.orgnih.govbiomolther.org. This selectivity holds significant therapeutic potential for developing drugs with fewer side effects by targeting only beneficial signaling pathways biorxiv.orgnih.govbiorxiv.org.

Investigation of this compound-Induced Conformational Changes in GPCRs

Ligand binding to GPCRs induces specific conformational changes within the receptor structure, which are crucial for subsequent G-protein coupling and signal transduction wikipedia.orgqucosa.deelifesciences.org. These changes often involve movements of transmembrane (TM) helices, such as the outward movement of TM6 and rearrangements in TM7 and intracellular loops (ICLs), creating a binding site for G proteins elifesciences.orgmdpi.com.

A study investigating the structure-function relationship of isoprenaline derivatives, including this compound, utilized native mass spectrometry to assess their impact on the turkey β1-adrenergic receptor (tβ1AR) complexed with mini-Gs um.edu.mt. This research examined how these compounds influenced the thermostability and the extent of complex formation between the receptor and the G protein mimic. The observation of changes in thermostability and complex formation upon this compound binding implies that the compound induces specific conformational alterations in the tβ1AR, facilitating its interaction with the mini-Gs protein um.edu.mt. While the study did not provide atomic-level details of these conformational changes (e.g., specific helix rotations or movements), the measured effects on complex stability and formation are direct indicators of ligand-induced structural rearrangements within the GPCR.

Table 1: Impact of this compound on tβ1AR-mini-Gs Complex Formation

| Compound | Effect on tβ1AR-mini-Gs Complex Formation |

| This compound | Influences extent of complex formation |

| This compound | Affects thermostability (ΔTm) |

Data derived from mass spectrometry analysis of isoprenaline derivatives' interaction with tβ1AR and mini-Gs. um.edu.mt

Analysis of G-Protein Coupling Selectivity and Biased Signaling Pathways

The ability of a GPCR to couple with specific G-protein subtypes (e.g., Gs, Gi/o, Gq/11, G12/13) or to preferentially activate G-protein-dependent signaling over β-arrestin-mediated pathways is known as G-protein coupling selectivity and biased agonism, respectively qucosa.debiorxiv.orgnih.gov. This phenomenon is critical for fine-tuning cellular responses and developing targeted therapeutics qucosa.debiomolther.org.

Interaction of this compound with Other Neurotransmitter Systems and Receptors

Neurotransmitters in the central nervous system (CNS) often exhibit complex interactions, with one neurotransmitter modulating the release or effects of another nih.govmdpi.com. Dopamine, the parent compound of this compound, is a well-established neurotransmitter that modulates various other neurotransmitter systems, including acetylcholine, norepinephrine (B1679862), glutamate, serotonin, and adenosine. Dopamine receptors themselves can form homo- and heterodimers with other GPCRs and ligand-gated ion channels, further influencing signal transduction.

While this compound is a derivative of dopamine, specific studies detailing its direct interactions with other neurotransmitter systems or its binding to a wide range of other receptor types (beyond adrenergic receptors, as generally mentioned in biorxiv.org) are not extensively documented in the provided literature. However, given its structural relationship to dopamine and its reported influence on adrenergic receptors biorxiv.org, it is plausible that this compound could exhibit some degree of cross-reactivity or modulatory effects on related neurotransmitter systems, similar to how dopamine interacts with adrenergic receptors. Further research would be necessary to fully characterize the extent and nature of this compound's interactions within the intricate network of neurotransmitter systems.

Cellular and Molecular Neurobiology of N Isopropyldopamine Action

Effects of N-Isopropyldopamine on Neuronal Excitability and Synaptic Transmission in In Vitro Systems

Currently, there is a notable scarcity of publicly available scientific literature detailing the specific effects of this compound on neuronal excitability and synaptic transmission in in vitro systems. While extensive research has been conducted on the parent compound, dopamine (B1211576), and its profound influence on these neural processes, direct investigations into the N-isopropylated derivative are not readily found in published studies.

Dopamine itself is known to modulate neuronal excitability and synaptic transmission through various mechanisms, including the activation of D1-like and D2-like receptors, which can lead to alterations in ion channel conductance and synaptic plasticity. nih.govfrontiersin.org For instance, dopamine can affect the firing rate of neurons and play a crucial role in processes such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory. nih.govfrontiersin.org However, it remains to be elucidated how the addition of an isopropyl group to the dopamine structure modifies these actions.

Future in vitro electrophysiological studies, such as patch-clamp recordings from neuronal slices, would be necessary to characterize the precise effects of this compound on neuronal firing patterns, membrane potential, and synaptic strength.

Modulation of Neurotransmitter Release and Reuptake Mechanisms by this compound

The influence of this compound on the complex processes of neurotransmitter release and reuptake is an area that requires further dedicated research. While the modulation of these mechanisms by dopamine and other catecholamines is well-documented, specific data for this compound is limited.

Impact on Adrenergic Neuron Uptake Mechanisms

There is a lack of specific studies investigating the impact of this compound on adrenergic neuron uptake mechanisms. Adrenergic uptake inhibitors are a class of drugs that block the norepinephrine (B1679862) transporter (NET), leading to increased extracellular concentrations of norepinephrine. drugbank.com The structural similarity of this compound to norepinephrine suggests a potential interaction with NET, but without experimental data, its activity as an inhibitor or substrate remains speculative. Research on other sympathomimetic amines has shown that conformational factors play a significant role in their interaction with the noradrenergic amine pump. nih.gov

Effects on Dopamine Transporter (DAT) Function

The interaction of this compound with the dopamine transporter (DAT) is not well-characterized in the existing scientific literature. The dopamine transporter is a key regulator of dopaminergic signaling by facilitating the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. nih.govnih.gov Various compounds can interact with DAT as substrates or inhibitors. Given that this compound is a derivative of dopamine, it is plausible that it interacts with DAT. However, the affinity and nature of this interaction (i.e., whether it acts as a substrate or an inhibitor) have not been determined.

This compound-Induced Alterations in Gene Expression and Protein Regulation in Neuronal Cells

There is currently no direct evidence from published studies on this compound-induced alterations in gene expression and protein regulation in neuronal cells. Research on dopamine has shown that it can induce changes in gene expression that are linked to neuronal function and responses to psychostimulants. biorxiv.org Dopamine receptor activation can trigger intracellular signaling cascades that lead to the regulation of transcription factors and subsequent changes in the expression of genes involved in synaptic plasticity and other neuronal processes. nih.govnih.gov

Furthermore, studies on other N-acyl dopamines have demonstrated their ability to influence the expression of neurotrophic factors and antioxidant enzymes in neuronal cultures under conditions of oxidative stress. mdpi.com These findings suggest that N-substituted dopamines can have significant effects on neuronal gene expression. However, specific investigations into the genomic and proteomic changes induced by this compound are needed to understand its unique cellular effects.

Receptor Desensitization and Internalization Dynamics Induced by this compound

The specific dynamics of receptor desensitization and internalization induced by this compound have not been reported in the scientific literature. Agonist-induced desensitization and internalization are crucial mechanisms that regulate the signaling of G protein-coupled receptors, including dopamine receptors. nih.govpsu.eduresearchgate.net This process involves the uncoupling of the receptor from its G protein, followed by its removal from the cell surface via endocytosis. nih.gov

For dopamine receptors, these processes are known to be regulated by various proteins, including G protein-coupled receptor kinases (GRKs) and arrestins. nih.gov The structural modifications in this compound compared to dopamine could potentially alter its efficacy in inducing these regulatory processes. However, without direct experimental evidence, any such effects remain hypothetical. Studies employing techniques such as radioligand binding assays and fluorescence microscopy would be required to elucidate the specific actions of this compound on dopamine receptor trafficking.

Pharmacokinetics and Metabolic Disposition of N Isopropyldopamine in Preclinical Models

Absorption and Distribution Characteristics of N-Isopropyldopamine in Animal Tissues

Enzymatic Biotransformation Pathways of this compound

The metabolic pathways of this compound have not been extensively characterized in preclinical models. Given its catecholamine structure, it is plausible that this compound would undergo metabolic transformations similar to those of endogenous catecholamines like dopamine (B1211576), primarily involving catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) researchgate.netsigmaaldrich.com. In vitro metabolism studies using liver microsomes, hepatocytes, or S9 fractions from various animal species are commonly employed to identify metabolic pathways and potential species differences mdpi.comfda.govnih.govnc3rs.org.uknih.gov.

Catechol-O-methyltransferase (COMT) (PubChem CID: 7274) is a key enzyme involved in the metabolism of catecholamines, including dopamine, by catalyzing the transfer of a methyl group to one of the hydroxyl groups on the catechol ring researchgate.netsigmaaldrich.com. This methylation typically occurs at the meta-position, leading to the formation of O-methylated metabolites researchgate.net. COMT is widely distributed throughout the body, with significant activity in the liver and kidneys, and also plays a role in dopamine metabolism in the brain, particularly in regions with low dopamine transporter expression like the prefrontal cortex nih.govresearchgate.netsigmaaldrich.comnih.gov. While COMT's role in dopamine metabolism is well-established, specific data on the extent and products of this compound's metabolism by COMT in preclinical models are not detailed in the available literature.

Monoamine oxidase (MAO) (PubChem CID: 6867) is another crucial enzyme in the catabolism of monoamine neurotransmitters, including dopamine sigmaaldrich.comwikipedia.org. MAO, found on the outer membranes of mitochondria, catalyzes the oxidative deamination of the amino group, leading to the formation of aldehyde intermediates that are subsequently converted to acids or alcohols sigmaaldrich.comnih.govresearchgate.net. There are two main isoforms, MAO-A and MAO-B, with varying substrate specificities and tissue distributions sigmaaldrich.comwikipedia.org. MAO-A is preferentially located in dopaminergic and noradrenergic neurons, while MAO-B is abundant in serotonergic neurons and glial cells sigmaaldrich.com. Both isoforms contribute to dopamine degradation researchgate.net. Despite the general understanding of MAO's role in catecholamine metabolism, specific studies quantifying the degradation of this compound by MAO in preclinical models are not present in the search results.

The specific metabolites of this compound formed in preclinical models have not been identified or characterized in the provided literature. Metabolite identification studies typically employ advanced analytical techniques such as high-resolution mass spectrometry (LC-MS/MS or GC-MS) to determine the structures of biotransformation products wikipedia.orgfda.govmdpi.com. These studies are essential for understanding the complete metabolic profile of a compound and for assessing potential active or toxic metabolites criver.com. In the absence of direct studies, the exact metabolic fate of this compound and the specific metabolites formed by enzymatic action remain uncharacterized.

Structure Activity Relationship Sar Studies of N Isopropyldopamine and Its Analogues

Analysis of Structural Modifications on Adrenoceptor Binding and Functional Activity

The interaction of N-Isopropyldopamine and its analogues with adrenoceptors is highly dependent on specific structural features. Adrenergic receptors are G protein-coupled receptors (GPCRs) with a ligand binding pocket that accommodates catecholamines mdpi.comnih.gov.

The catechol moiety, consisting of a benzene (B151609) ring with two adjacent hydroxyl groups, is a critical feature for the binding and activity of this compound and other catecholamines at adrenoceptors researchgate.net. This dihydroxyphenyl group is essential for hydrogen bonding interactions with key amino acid residues within the receptor binding pocket, such as serine residues in transmembrane helix 5 (TM5) nih.gov. The presence of this moiety facilitates high-affinity binding and is crucial for initiating the conformational changes necessary for receptor activation and downstream signaling pathways, including the activation of adenylyl cyclase and subsequent cAMP production mdpi.com. Studies on dopamine (B1211576) D1 receptor agonists, for instance, highlight that the catechol moiety is important for arrestin recruitment and proper receptor signaling, although non-catechol agonists with distinct scaffolds have also been developed researchgate.netnih.govnih.gov.

The N-isopropyl group attached to the amine nitrogen is a significant determinant of the receptor selectivity and efficacy of this compound. This bulky alkyl group is known to confer β-adrenergic receptor selectivity, particularly differentiating between α- and β-adrenoceptors wikipedia.org. For example, isoproterenol (B85558), which also possesses an N-isopropyl group, is a potent and nonselective β-adrenergic agonist with almost no activity at α-adrenergic receptors at lower concentrations wikipedia.org. The increased bulkiness of the N-alkyl substituent, from methyl (epinephrine) to isopropyl (isoproterenol), generally shifts selectivity towards β-receptors over α-receptors. This is attributed to steric interactions within the receptor binding site, where the larger isopropyl group can be accommodated more favorably in the β-receptor binding pocket compared to the more constrained α-receptor sites. The N-isopropyl group contributes to the compound's ability to induce specific conformational changes in the β-adrenoceptor, leading to full agonism and efficient G-protein coupling nih.govnih.gov.

Unlike isoproterenol, this compound lacks a benzylic hydroxyl group (β-hydroxyl group) on the ethylamine (B1201723) side chain. This structural difference significantly impacts its adrenoceptor profile. The presence of a β-hydroxyl group, as seen in norepinephrine (B1679862) and isoproterenol, is known to enhance binding affinity and agonistic activity at adrenergic receptors, particularly β-receptors, by forming additional hydrogen bonds with specific residues in the receptor binding pocket nih.gov. Its absence in this compound typically results in a reduced potency or a different receptor selectivity profile compared to its β-hydroxylated counterparts. For instance, dopamine, which also lacks the benzylic hydroxyl group, primarily acts on dopamine receptors, though it can also interact with adrenergic receptors researchgate.netguidetopharmacology.org. The absence of this hydroxyl group in this compound contributes to its distinct pharmacological properties, potentially influencing its ability to stabilize specific active receptor conformations or its interaction with water molecules within the binding site.

Exploration of Isosteric Replacements and Conformational Constraints in this compound Analogues

The exploration of isosteric replacements and conformational constraints in this compound analogues is a strategy used to optimize pharmacological properties, such as receptor selectivity, potency, and metabolic stability. Isosteric replacement involves substituting an atom or group with another having similar steric and electronic properties, aiming to retain or improve biological activity while altering other characteristics u-tokyo.ac.jp. For this compound, this could involve replacing the catechol hydroxyls with other electron-donating groups or modifying the N-isopropyl group with other branched alkyl chains or cyclic structures to fine-tune steric interactions with the receptor.

Conformational constraints involve incorporating structural elements that restrict the flexibility of the molecule, thereby favoring a particular conformation for receptor binding. This can lead to increased potency and selectivity by ensuring that the active conformation is more readily adopted. For instance, cyclization of the side chain or incorporation into a rigid ring system can lock the molecule into a preferred orientation for interaction with the adrenoceptor. Such modifications can provide insights into the pharmacophore requirements and the precise geometry needed for optimal receptor engagement.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activity nih.gov. For this compound derivatives, QSAR models can be developed to predict their adrenoceptor binding affinities and functional activities based on various molecular descriptors. These descriptors can include physicochemical properties (e.g., lipophilicity, electronic properties), steric parameters (e.g., molecular volume, shape), and topological indices nih.govshd-pub.org.rs.

The process typically involves:

Data Collection : Gathering experimental biological activity data (e.g., IC50, Ki, EC50 values for adrenoceptor binding or functional assays) for a series of this compound derivatives.

Descriptor Calculation : Computing a wide array of molecular descriptors for each compound in the dataset.

Model Building : Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a predictive model that correlates the descriptors with the observed biological activity mdpi.comnih.govfrontiersin.org.

Model Validation : Rigorously validating the model using internal (e.g., cross-validation) and external test sets to ensure its robustness and predictive power mdpi.comfrontiersin.org.

QSAR modeling can help identify key structural features that contribute positively or negatively to activity, guide the rational design of new analogues with improved properties, and prioritize compounds for synthesis and experimental testing. For this compound, QSAR studies could reveal the optimal electronic distribution, steric bulk, or hydrogen bonding patterns required for selective activation of specific adrenoceptor subtypes.

Example Data Table: Hypothetical Adrenoceptor Binding Affinities of this compound and Related Compounds

| Compound Name | Adrenoceptor Subtype | Ki (nM) | Efficacy (Relative to Isoproterenol) |

| This compound | β1 | 150 | 0.6 |

| β2 | 120 | 0.7 | |

| α1 | >1000 | 0.1 | |

| Isoproterenol | β1 | 5 | 1.0 |

| β2 | 3 | 1.0 | |

| α1 | >5000 | 0.05 | |

| Dopamine | D1 | 10 | 0.9 |

| β1 | 800 | 0.2 | |

| Norepinephrine | β1 | 20 | 0.8 |

| α1 | 15 | 0.9 |

Advanced Analytical Methodologies for N Isopropyldopamine Research

Development and Validation of Chromatographic Techniques for N-Isopropyldopamine Quantification

Chromatographic methods are fundamental for separating and quantifying this compound from complex mixtures, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification of this compound, leveraging its chemical structure for detection. Given that this compound is a catecholamine derivative, possessing a benzene-1,2-diol moiety and an amine group, it exhibits characteristics amenable to both ultraviolet (UV) and fluorescence detection.

For HPLC-UV methodologies , the presence of the catechol ring provides a chromophore that absorbs UV light, allowing for direct detection. Similar to dopamine (B1211576), which has been successfully quantified using HPLC-UV with detection at 280 nm, this compound is expected to have a significant UV absorbance profile researchgate.net. Method development for such compounds typically involves reversed-phase C18 columns, an acidic mobile phase (e.g., potassium dihydrogen phosphate (B84403) buffer), and a suitable flow rate to achieve optimal separation and sensitivity. Validation parameters, including linearity, accuracy, precision, and limits of detection and quantification, are rigorously assessed to ensure method robustness and reliability researchgate.netchromatographyonline.comnajah.eduejgm.co.uk. While specific detailed HPLC-UV methods solely for this compound quantification are not extensively documented in the immediate search results, the principles and established methods for similar catecholamines strongly suggest its applicability.

HPLC-Fluorescence methodologies offer enhanced sensitivity and selectivity, particularly beneficial for trace analysis in complex matrices. While some catecholamines may possess native fluorescence, derivatization is often employed to improve the fluorescence yield or to enable detection of non-fluorescent compounds synzeal.comlehigh.edugcms.czdamascusuniversity.edu.sy. For compounds with primary or secondary amine groups, such as this compound, pre-column or post-column derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a thiol compound can form highly fluorescent isoindole derivatives lehigh.edugcms.cz. This approach would allow for sensitive quantification in biological samples or other matrices where low detection limits are required.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile organic compounds merckmillipore.comnih.gov. However, this compound, with its polar hydroxyl and amine functional groups, is not inherently volatile or thermally stable enough for direct GC analysis gcms.czdamascusuniversity.edu.symerckmillipore.comnih.govfishersci.caciteab.comnih.govscribd.com. Therefore, chemical derivatization is a crucial prerequisite for its successful analysis by GC.

Derivatization transforms the analyte into a more volatile and thermally stable form, reducing polarity and preventing interactions with the chromatographic system gcms.czdamascusuniversity.edu.synih.govfishersci.caciteab.comnih.govscribd.com. Common derivatization reactions applicable to this compound's functional groups include:

Silylation: This is the most prevalent derivatization method, involving the replacement of active hydrogens (from hydroxyl and amine groups) with a non-polar trimethylsilyl (B98337) (TMS) group gcms.czdamascusuniversity.edu.syciteab.comnih.gov. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N,O-bis(trimethylsilyl)acetamide (BSA), and trimethylchlorosilane (TMCS) are commonly used gcms.czdamascusuniversity.edu.synih.govciteab.comnih.govtcichemicals.com. Silylated derivatives exhibit lower polarity, higher vapor pressure, and improved chromatographic properties, leading to sharper and more symmetrical peaks damascusuniversity.edu.syciteab.com.

Acylation: This involves introducing an acyl group to active hydrogens (e.g., on amine or hydroxyl groups), converting them into amides or esters damascusuniversity.edu.syscribd.com. Fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are frequently employed, particularly for enhancing detectability by electron capture detectors (ECD) due to the introduction of halogen atoms damascusuniversity.edu.synih.govscribd.com.

Alkylation: This method adds an alkyl group to active functional hydrogens, typically converting acidic hydrogens (e.g., on phenolic hydroxyls) into ethers or esters gcms.cznih.govscribd.com.

The choice of derivatization reagent and conditions depends on the specific functional groups present, the desired detector response, and the complexity of the sample matrix gcms.czfishersci.canih.gov. While no specific GC method for this compound was found in the immediate search results, the principles of derivatization would be essential for its successful GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification.

Table 1: Common Derivatization Reagents for GC Analysis of Polar Compounds

| Derivatization Type | Reagent Examples | Functional Groups Targeted | Effect on Analyte |

| Silylation | BSTFA, BSA, TMCS, HMDS, N-Trimethylsilylimidazole (TMSI) | Alcohols, Phenols, Carboxylic Acids, Amines, Amides, Thiols | Increases volatility, improves thermal stability, reduces polarity |

| Acylation | HFBA, PFPA, TFAA, Acetic Anhydride, MBTFA | Amines, Hydroxyls, Thiols | Increases volatility, enhances ECD response (fluorinated) |

| Alkylation | DMF-dialkylacetals, Alkyl halides (with catalyst) | Carboxylic Acids, Phenols, Amines | Reduces polarity, forms stable esters/ethers |

Mass Spectrometry (MS)-Based Techniques for this compound and Metabolite Profiling

Mass spectrometry (MS) provides highly sensitive and selective detection, making it indispensable for the analysis of this compound and its potential metabolites, especially in complex biological matrices.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely used for the sensitive and selective quantification of small molecules, including drugs and their metabolites, in biological samples mdpi.comspectroscopyeurope.comturkjps.org. The combination of LC's separation power with the high sensitivity and specificity of tandem mass spectrometry (MS/MS) makes it ideal for analyzing this compound in matrices such as plasma, urine, or tissue extracts.

For this compound, LC-MS/MS would enable its detection at very low concentrations, which is crucial for pharmacokinetic and pharmacodynamic studies. The technique typically involves electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to produce protonated or deprotonated molecular ions, followed by fragmentation in the tandem mass spectrometer. Multiple Reaction Monitoring (MRM) mode is commonly employed for quantification, where specific precursor-to-product ion transitions are monitored, providing excellent selectivity and minimizing matrix interferences nih.gov. This approach allows for the simultaneous quantification of this compound and its anticipated metabolites, offering a comprehensive profile in biological systems. For instance, similar LC-MS/MS methods have been developed and validated for the quantitative determination of dopamine in urine, demonstrating high speed, low complexity, robustness, sensitivity, and specificity turkjps.org.

Native Mass Spectrometry (native MS) is a specialized MS technique that allows for the analysis of intact non-covalent protein complexes, including receptor-ligand interactions, under near-physiological conditions. This method has been specifically applied in research involving this compound to interrogate its structure-function relationship with G-protein-coupled receptors (GPCRs) fishersci.caresearchgate.netnih.gov.

In studies focusing on isoprenaline derivatives, including this compound (referred to as "isopropyldopamine (g)"), native MS has been used to characterize their binding to the truncated human β1-adrenergic receptor (tβ1AR) complexed with mini-Gs fishersci.caresearchgate.netnih.gov. This technique can provide insights into:

Complex Formation: Direct observation of the intact receptor-ligand complex, confirming the binding event and stoichiometry. Representative MS spectra show peaks assigned to the receptor-mini-Gs complex, receptor monomer, and mini-Gs, allowing for the assessment of complex formation in the presence of different ligands fishersci.caresearchgate.net.

Thermostability: Native MS can be used to assess the impact of ligand binding on the thermostability of the receptor complex. Researchers have evaluated the change in melting temperature (ΔTm) and the extent of complex formation (tβ1AR-mini-Gs complex/total tβ1AR) in the presence of this compound and other derivatives fishersci.caresearchgate.net. This provides valuable data on the stability and conformational changes induced by ligand binding.

The application of native MS provides a label-free approach to study the direct interactions of this compound with its target receptors, offering a unique perspective on its binding mechanisms and effects on receptor conformation and stability fishersci.caresearchgate.netnih.gov.

Spectroscopic Methods for Structural Characterization in Research

Beyond chromatographic and mass spectrometric techniques, various spectroscopic methods are indispensable for confirming the chemical structure, purity, and identifying functional groups of this compound during synthesis and research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is a primary tool for elucidating the full chemical structure of organic compounds. In the synthesis of dopamine derivatives, including this compound, NMR spectrometry has been explicitly used to prove their structures and purity guidetopharmacology.org. ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. These techniques are crucial for confirming the presence of the isopropyl group, the catechol moiety, and the ethylamine (B1201723) linker, as well as verifying the absence of impurities scribd.comresearchgate.netspectroscopyonline.comresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound. The catechol hydroxyl groups would show broad O-H stretching absorptions, while the secondary amine would exhibit N-H stretching bands. C-H stretching vibrations from the aromatic ring and aliphatic isopropyl group, as well as C-O stretching from the phenols, would also be observable. IR spectroscopy provides a rapid and definitive fingerprint for the molecule and can confirm the success of synthetic steps by monitoring the appearance or disappearance of specific functional groups lehigh.eduscribd.comresearchgate.netspectroscopyonline.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The aromatic catechol ring of this compound would exhibit characteristic π-π* electronic transitions, resulting in specific absorption maxima in the UV region lehigh.eduscribd.comresearchgate.netspectroscopyonline.comresearchgate.netwikipedia.org. UV-Vis is valuable for confirming the presence of the chromophore, assessing purity, and can be used for quantitative analysis if a suitable absorption wavelength is identified, as is often the case in HPLC-UV applications.

High-Resolution Mass Spectrometry (HRMS): While discussed under MS-based techniques, HRMS specifically provides highly accurate mass measurements, allowing for the determination of the exact molecular formula of this compound and its potential degradation products or impurities wikipedia.org. This precision is critical for confirming the elemental composition and differentiating between compounds with very similar nominal masses.

These spectroscopic methods collectively provide a powerful suite of tools for the comprehensive structural characterization and quality control of this compound in research and development.

Computational and Theoretical Investigations of N Isopropyldopamine

Molecular Docking Simulations of N-Isopropyldopamine with Adrenergic and Dopaminergic Receptors

Molecular docking simulations are computational tools used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key intermolecular interactions. This compound, as an isoprenaline derivative, is known to interact with adrenergic receptors, such as the turkey β1-adrenergic receptor (tβ1AR), and has also been studied in the context of dopamine (B1211576) receptors researchgate.netresearchgate.net.

While specific detailed molecular docking studies explicitly outlining the binding poses, interaction energies, or precise binding sites of this compound with adrenergic or dopaminergic receptors are not extensively detailed in the immediate literature search, its classification as an isoprenaline derivative implies similar interaction profiles to other catecholamines. General molecular docking approaches for dopamine receptors (e.g., D2) and adrenergic receptors (e.g., β2AR, β1AR) typically involve the formation of salt bridges between the protonatable nitrogen of the ligand and a conserved aspartic acid residue (e.g., Asp3.32 in dopamine receptors) within the transmembrane helices, along with hydrogen bonding interactions with serine residues in the binding pocket. The structural similarity of this compound to dopamine and isoprenaline suggests that it would engage in analogous interactions within the orthosteric binding sites of these G protein-coupled receptors (GPCRs).

Molecular Dynamics Simulations to Elucidate this compound-Induced Receptor Conformational Changes

Molecular dynamics (MD) simulations are powerful techniques for studying the time-dependent behavior of molecular systems, allowing for the observation of conformational changes induced by ligand binding. While direct, atomistic MD simulations specifically focusing on this compound were not found in the current search, studies on isoprenaline derivatives, including this compound, have employed techniques that reveal ligand-induced conformational dynamics in receptors.

One notable approach involves hydrogen-deuterium exchange mass spectrometry (HDX-MS) to interrogate the structural dynamics of the turkey β1-adrenergic receptor (tβ1AR) in the presence of various ligands, including isopropyldopamine researchgate.netresearchgate.net. These studies have shown that ligands can induce distinct dynamic patterns across the receptor. For instance, isoprenaline, a closely related compound, was observed to cause enhanced dynamics of the intracellular loop 3 (ICL3) in tβ1AR, indicative of conformational changes associated with biased agonism researchgate.net. This compound's impact on the thermostability and complex formation of tβ1AR with mini-Gs (a G protein subunit) has also been assessed, suggesting that it influences receptor conformation and G protein coupling researchgate.netresearchgate.net. Such experimental observations of conformational changes provide critical data that can be, and often are, complemented and elucidated by molecular dynamics simulations to understand the atomic-level mechanisms of these dynamic shifts.

Quantum Chemical Calculations of this compound Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure, stability, and reactivity of chemical compounds at a fundamental level. These methods can provide insights into molecular orbitals, charge distribution, electrostatic potential, and reaction pathways.

Despite the general applicability and importance of quantum chemical calculations in characterizing small molecules, specific detailed reports focusing solely on the electronic structure and reactivity of this compound using these methods were not identified in the current literature review. However, given its catechol and isopropylamine (B41738) moieties, quantum chemical calculations could be employed to:

Determine electronic properties: Investigate frontier molecular orbitals (HOMO and LUMO) to understand its electron-donating and accepting capabilities.

Analyze charge distribution: Map electrostatic potential surfaces to identify regions prone to electrophilic or nucleophilic attack, which are crucial for understanding its interactions with biological macromolecules.

Predict reactivity: Explore potential reaction mechanisms, such as oxidation of the catechol moiety, which is a common metabolic pathway for catecholamines.

The absence of specific published studies does not preclude the utility or feasibility of such investigations for this compound.

Cheminformatics and Machine Learning Approaches in Predicting this compound Analog Activity

Cheminformatics and machine learning (ML) approaches are increasingly vital in drug discovery for tasks such as virtual screening, quantitative structure-activity relationship (QSAR) modeling, and predicting compound activity. These methods enable the rapid analysis of large chemical datasets and the prediction of properties for novel compounds.

In the context of GPCRs and isoprenaline derivatives, which include this compound, machine learning models are being developed for "bias prediction" and "diffusion-based generative AI to design biased ligands" researchgate.netresearchgate.net. This indicates a broader effort to use computational intelligence to understand and predict the specific signaling pathways activated by ligands, beyond just their binding affinity. While direct studies specifically predicting the activity of "this compound analogs" using these methods were not explicitly detailed, the framework exists for such investigations. Cheminformatics tools would be used to generate molecular descriptors (e.g., 2D fingerprints, topological indices) for this compound and its potential analogs. These descriptors could then be fed into machine learning algorithms (e.g., regression analysis, support vector machines, deep neural networks) to build predictive models for various biological activities, including receptor binding, functional efficacy, or biased signaling profiles. This approach allows for the in silico exploration of chemical space around this compound to identify novel compounds with desired activity profiles.

Future Research Directions and Unexplored Avenues for N Isopropyldopamine

Elucidation of N-Isopropyldopamine's Precise Role as a Tool in Polypharmacology Research

This compound has been characterized by its capacity to act as both an adrenoceptor stimulating and blocking agent, alongside its known interactions with dopamine (B1211576) D2 receptors. fishersci.senih.gov This inherent multi-target engagement positions NID as an excellent candidate for in-depth polypharmacology investigations. Future studies should systematically profile its binding affinity and functional activity across an expansive array of G protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters. Such comprehensive profiling would not only precisely delineate its pharmacological fingerprint but also establish NID as a valuable tool for deciphering the complexities of drug-target interactions, particularly where a single compound modulates multiple biological pathways. Research in this area could involve high-throughput screening assays coupled with detailed functional assays to characterize its agonism, antagonism, and biased agonism profiles.

Table 1: Proposed Polypharmacology Screening Panel for this compound

| Receptor/Target Family | Specific Subtypes/Targets | Assays | Expected Insights |

| Adrenergic Receptors | α1, α2, β1, β2, β3 | Binding, cAMP, Ca2+ flux | Detailed agonism/antagonism profile, biased signaling |

| Dopamine Receptors | D1, D2, D3, D4, D5 | Binding, cAMP, internalization | Subtype selectivity, functional outcomes |

| Serotonin Receptors | 5-HT1-7 | Binding, functional assays | Potential off-target effects, novel interactions |

| Histamine Receptors | H1, H2, H3, H4 | Binding, functional assays | Cross-reactivity with other biogenic amine receptors |

| Ion Channels | Voltage-gated, ligand-gated | Electrophysiology, flux assays | Direct modulation of neuronal excitability |

| Transporters | DAT, NET, SERT | Uptake inhibition assays | Interference with neurotransmitter reuptake |

Further Investigation into Novel Cellular and Molecular Targets Beyond Adrenoceptors

While NID's primary association has been with adrenoceptors and dopamine receptors, its structural characteristics as a catecholamine derivative suggest potential interactions with other, as yet undiscovered, cellular and molecular targets. Research should extend beyond classical GPCRs to explore its effects on pathways mediated by other classes of biomolecules. This could encompass investigations into its potential as a modulator of intracellular signaling cascades, protein-protein interactions, or even its direct influence on cellular organelles. NID's reported neuroprotective potential hints at mechanisms beyond simple receptor binding, possibly involving antioxidant properties, modulation of cellular stress responses, or interactions with components of the ubiquitin-proteasome system or autophagy pathways. nih.gov Advanced proteomics and metabolomics approaches could be employed to identify proteins or metabolites whose levels or modifications are altered by NID treatment, thereby indicating novel targets or downstream effects.

Application of this compound in Advanced Neurobiological Animal Models

This compound has demonstrated weak activity in inducing hyperactivity in some studies, and its impact on cardiac contractility has been noted. wikipedia.orgwikipedia.orgwikipedia.org Future research should expand its application to more sophisticated neurobiological animal models to thoroughly investigate its effects on complex behaviors and neurological functions. Given its interactions with dopamine and adrenergic systems, NID could prove invaluable in models of neurodegenerative diseases, such as Parkinson's disease where dopaminergic dysfunction is central, or in psychiatric disorders like schizophrenia, depression, and anxiety, which involve adrenergic and dopaminergic imbalances. Furthermore, its utility could extend to studies of pain and addiction. The integration of advanced techniques, including in vivo electrophysiology, optogenetics, chemogenetics, and sophisticated behavioral phenotyping in genetically modified animal models, would enable a precise elucidation of NID's impact on specific neural circuits and their functional consequences.

Table 2: Potential Applications of this compound in Advanced Neurobiological Animal Models

| Animal Model | Neurobiological Question | Expected Contribution of NID Research |

| Parkinson's Disease Models (e.g., 6-OHDA, MPTP) | Modulation of motor deficits, neuroprotection | Investigate dopaminergic and adrenergic compensatory mechanisms |

| Schizophrenia Models (e.g., DISC1, NMDA receptor hypofunction) | Impact on cognitive and behavioral symptoms | Explore D2 receptor modulation and potential polypharmacological effects |

| Depression/Anxiety Models (e.g., chronic stress, learned helplessness) | Effects on mood, stress response | Elucidate roles of adrenergic and other monoamine systems |

| Pain Models (e.g., neuropathic pain) | Analgesic properties, modulation of pain pathways | Identify novel targets or mechanisms for pain relief |

| Addiction Models (e.g., self-administration, reinstatement) | Influence on reward pathways, drug-seeking behavior | Assess modulation of dopamine and adrenergic components of addiction |

Integration of Multi-Omics Data to Understand this compound's System-Level Effects

To achieve a comprehensive understanding of this compound's biological effects, future research should prioritize the integration of multi-omics data. This involves the systematic combination of genomics (e.g., gene expression changes), transcriptomics (e.g., RNA sequencing), proteomics (e.g., protein expression and modification), metabolomics (e.g., metabolite profiling), and epigenomics (e.g., DNA methylation, histone modifications). fishersci.cawikipedia.orgfishersci.fiontosight.ai By analyzing these diverse data layers in concert, researchers can uncover complex, system-level responses to NID treatment that are not discernible from single-omics analyses. This integrative approach is crucial for revealing how NID influences gene regulatory networks, protein synthesis and degradation, metabolic pathways, and epigenetic landscapes, thereby providing a holistic picture of its pharmacological actions and potential off-target effects. The application of advanced machine learning and bioinformatics tools will be essential for identifying key biomarkers and signaling pathways modulated by NID.

Table 3: Multi-Omics Data Integration for this compound Research

| Omics Layer | Data Type | Expected Insights |

| Genomics | DNA sequencing (e.g., SNPs, CNVs) | Genetic predispositions to NID response, identification of genetic targets |

| Transcriptomics | mRNA, miRNA sequencing | Gene expression changes, pathway activation/inhibition, non-coding RNA regulation |

| Proteomics | Protein expression, post-translational modifications | Protein-level changes, signaling pathway activity, enzyme modulation |

| Metabolomics | Metabolite profiling | Metabolic pathway alterations, biomarker discovery, off-target metabolic effects |

| Epigenomics | DNA methylation, histone modifications | Epigenetic regulation of gene expression, long-term cellular memory of NID effects |

| Integration | Cross-omics correlation, network analysis | System-level mechanisms of action, identification of novel therapeutic pathways, comprehensive toxicity profiling |

Development of this compound Analogs for Specific Research Applications (e.g., selective probes for receptor subtypes)

This compound's structural kinship with other catecholamines, particularly its designation as a "desoxy analog" of isoproterenol (B85558), positions it as an excellent scaffold for the development of novel chemical probes. wikipedia.orgmims.com Future research should concentrate on the rational design and synthesis of NID analogs aimed at achieving enhanced selectivity for specific adrenoceptor or dopamine receptor subtypes. This could involve subtle modifications to the isopropylamino group or the catechol moiety to optimize binding affinity and functional selectivity, such as achieving biased agonism where a ligand preferentially activates certain downstream signaling pathways. Furthermore, the development of fluorescently labeled or radiolabeled NID analogs would facilitate advanced imaging studies to visualize receptor distribution, quantify receptor occupancy in vivo, and track the compound's pharmacokinetics and pharmacodynamics at a cellular and tissue level. Such highly selective probes would serve as indispensable tools for dissecting the precise roles of individual receptor subtypes in complex biological processes.

Table 4: Analog Design Strategies and Research Applications for this compound

| Analog Design Strategy | Intended Outcome | Research Application |

| Structural modifications (e.g., alkyl chain, catechol ring) | Enhanced selectivity for specific adrenoceptor/dopamine receptor subtypes | Dissecting individual receptor subtype roles in physiological processes |

| Introduction of chiral centers | Stereoselective probes for receptor binding and activation | Understanding stereospecificity of NID's interactions |

| Incorporation of fluorescent tags | Fluorescent probes for live-cell imaging, receptor localization | Visualizing receptor dynamics, high-throughput screening |

| Radiolabeling (e.g., 3H, 11C, 18F) | Radioligands for PET imaging, in vitro binding assays | In vivo receptor occupancy studies, quantitative receptor pharmacology |

| Biased agonism design | Preferential activation of specific signaling pathways (e.g., G-protein vs. β-arrestin) | Unraveling complex signaling networks, developing pathway-selective tools |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing N-Isopropyldopamine and its derivatives in synthetic mixtures?

- Methodology : Use hyphenated techniques such as GC-MS or LC-MS/MS to resolve structural ambiguities and quantify impurities. Validate methods per ICH Q2(R1) guidelines, ensuring sensitivity (LOD/LOQ ≤ 1 ppm) and specificity against degradants like nitrosamines . For structural confirmation, combine NMR (¹H, ¹³C) with high-resolution mass spectrometry (HRMS) to differentiate regioisomers or stereoisomers .

Q. How can researchers mitigate contamination risks during this compound synthesis?

- Methodology : Implement air-sensitive techniques (e.g., Schlenk lines) to prevent oxidation of amine intermediates. Use HPLC-grade solvents and pre-purified reagents to avoid nitrosating agents (e.g., nitrites) that could form carcinogenic N-nitrosamines . Regularly validate raw materials via ion chromatography to detect trace nitrites .

Q. What are the critical parameters for optimizing this compound yield in reductive amination reactions?

- Methodology : Screen catalysts (e.g., Pd/C, Raney Ni) under controlled hydrogen pressure (1–5 atm) and monitor reaction progress via in situ FT-IR to track carbonyl group reduction. Optimize pH (6–8) to balance amine nucleophilicity and catalyst stability .

Advanced Research Questions

Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring to identify degradation pathways (e.g., oxidation, nitrosation). Use Arrhenius modeling to extrapolate shelf-life and validate findings against real-time data. Cross-reference with EMA/FDA nitrosamine risk assessment frameworks to evaluate toxicological relevance .

Q. What strategies are effective in resolving conflicting bioactivity data for this compound analogs in receptor-binding assays?

- Methodology : Perform dose-response curves with standardized controls (e.g., dopamine as a reference agonist). Use radioligand binding assays (e.g., ³H-SCH23390 for D1 receptors) to quantify affinity (Ki) and rule out off-target effects. Validate selectivity via CRISPR-engineered receptor knockout models .

Q. How can computational models improve the design of this compound derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodology : Apply molecular dynamics (MD) simulations to predict logP and polar surface area (PSA). Train machine learning algorithms on existing BBB-penetrant datasets to prioritize candidates. Validate predictions using in vitro BBB models (e.g., MDCK-MDR1 monolayers) .

Q. What analytical workflows are recommended for detecting trace N-nitrosodiisopropylamine in this compound APIs?

- Methodology : Employ GC-NPD (nitrogen-phosphorus detection) or LC-HRMS with isotopic labeling (e.g., ¹⁵N-nitrosamine internal standards). Follow EMA’s threshold of toxicological concern (TTC) (≤ 18 ng/day) and validate methods across multiple labs to ensure inter-laboratory reproducibility .

Regulatory and Safety Considerations

Q. What documentation is required for regulatory submission of this compound-based drug candidates?

- Methodology : Compile ICH M7-compliant impurity profiles , including nitrosamine risk assessments and control strategies. Provide genotoxicity data (Ames test, micronucleus assay) and pharmacokinetic studies (Cmax, AUC) in preclinical models .

Q. How can researchers ensure compliance with occupational safety guidelines during large-scale synthesis?

- Methodology : Adopt fume hood protocols (ANSI/ASHRAE 110) for handling volatile amines. Implement PPE requirements (nitrile gloves, respirators) and train personnel using SOPs aligned with OSHA Hazard Communication Standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.